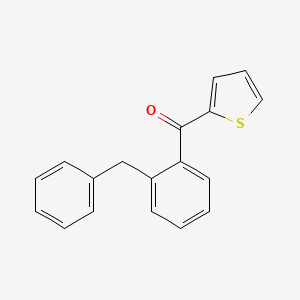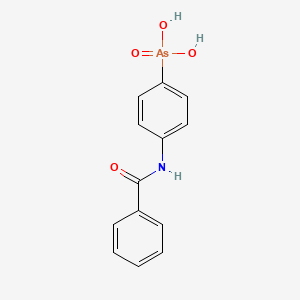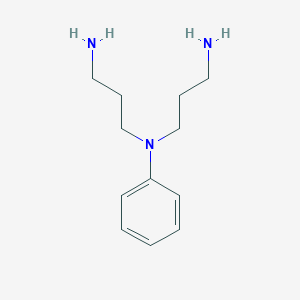
N~1~-(3-Aminopropyl)-N~1~-phenylpropane-1,3-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-bis-(3-amino-propyl)-aniline is a chemical compound with the molecular formula C12H21N3. It is a derivative of aniline, where two 3-amino-propyl groups are attached to the nitrogen atom of the aniline ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis-(3-amino-propyl)-aniline typically involves the reaction of aniline with 3-chloropropylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of 4-6 hours.
Industrial Production Methods
In industrial settings, the production of N,N-bis-(3-amino-propyl)-aniline can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of catalysts, such as palladium or nickel, can also enhance the reaction efficiency and selectivity.
化学反应分析
Types of Reactions
N,N-bis-(3-amino-propyl)-aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include acidic or basic medium and temperatures around 25-50°C.
Reduction: Lithium aluminum hydride, sodium borohydride; reaction conditions include anhydrous solvents and temperatures around 0-25°C.
Substitution: Halogenated compounds (e.g., alkyl halides); reaction conditions include the presence of a base and temperatures around 50-70°C.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine derivatives.
Substitution: New substituted derivatives with various functional groups.
科学研究应用
N,N-bis-(3-amino-propyl)-aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of N,N-bis-(3-amino-propyl)-aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- N,N-bis-(2-amino-ethyl)-aniline
- N,N-bis-(4-amino-butyl)-aniline
- N,N-bis-(3-amino-propyl)-piperazine
Uniqueness
N,N-bis-(3-amino-propyl)-aniline is unique due to its specific structural configuration, which allows for versatile chemical reactivity and a wide range of applications. Its ability to undergo various chemical reactions and form stable derivatives makes it a valuable compound in both research and industrial settings.
属性
CAS 编号 |
1555-72-2 |
|---|---|
分子式 |
C12H21N3 |
分子量 |
207.32 g/mol |
IUPAC 名称 |
N'-(3-aminopropyl)-N'-phenylpropane-1,3-diamine |
InChI |
InChI=1S/C12H21N3/c13-8-4-10-15(11-5-9-14)12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11,13-14H2 |
InChI 键 |
FCYLESXZIMNFSO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N(CCCN)CCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



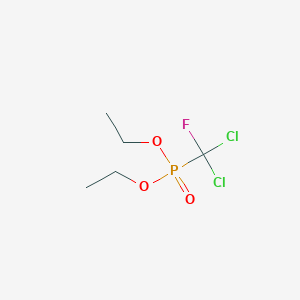
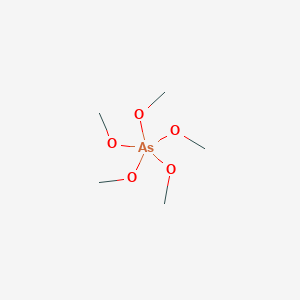
![N-[7-(4-Chlorophenyl)-5-oxo-1,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B14746902.png)
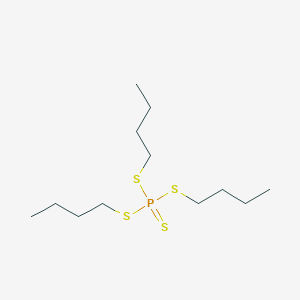

![1-[(2R,3S,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14746910.png)

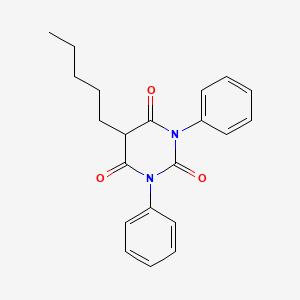
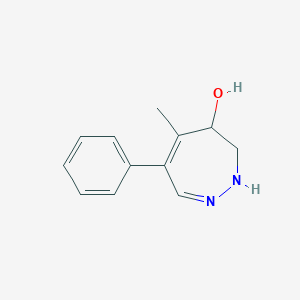
![5-Chloro-2-[(4-methylbenzene-1-sulfonyl)amino]benzoic acid](/img/structure/B14746940.png)
